5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol
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Overview
Description
5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol is a chemical compound characterized by the presence of a trimethylsilyl group attached to a hexynol backbone. This compound is notable for its utility in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
The synthesis of 5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol typically involves the reaction of hex-3-yn-2-ol with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like imidazole or pyridine to facilitate the formation of the trimethylsilyl ether. The general reaction conditions include anhydrous solvents and a controlled temperature to ensure high yield and purity .
Chemical Reactions Analysis
5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its trimethylsilyl group acts as a protecting group for alcohols, making it useful in multi-step organic synthesis.
Biology: This compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: It is involved in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol primarily involves its role as a protecting group in organic synthesis. The trimethylsilyl group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other sites of the molecule. This selective protection and deprotection are crucial in complex synthetic pathways .
Comparison with Similar Compounds
5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol can be compared with similar compounds such as:
Hex-5-yn-1-ol: Lacks the trimethylsilyl group, making it less stable and more reactive.
3-Hexyn-2-ol: Similar backbone but without the trimethylsilyl group, leading to different reactivity and applications.
6,6-Dimethyl-9-(trimethylsilyl)-1-nonen-8-yn-5-ol: Contains a similar trimethylsilyl group but with a different carbon chain structure, affecting its chemical properties and uses
These comparisons highlight the unique stability and reactivity imparted by the trimethylsilyl group in this compound, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
271598-41-5 |
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Molecular Formula |
C9H18O2Si |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
5-trimethylsilyloxyhex-3-yn-2-ol |
InChI |
InChI=1S/C9H18O2Si/c1-8(10)6-7-9(2)11-12(3,4)5/h8-10H,1-5H3 |
InChI Key |
NXTZHLVWQYPPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(C)O[Si](C)(C)C)O |
Origin of Product |
United States |
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